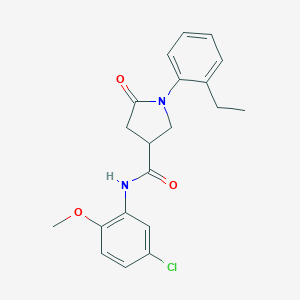
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria by targeting the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its broad-spectrum activity against cancer cell lines and bacteria. It also has a relatively low toxicity profile, making it a potentially safe therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield of the compound. Another area of research could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction between 5-chloro-2-methoxyaniline and 2-ethylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with pyrrolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against gram-positive and gram-negative bacteria. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Parkinson's disease.
Propiedades
Fórmula molecular |
C20H21ClN2O3 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-13-6-4-5-7-17(13)23-12-14(10-19(23)24)20(25)22-16-11-15(21)8-9-18(16)26-2/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,25) |
Clave InChI |
UQQANYAZTJPALV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
SMILES canónico |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)
![6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271097.png)
![6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271098.png)
![2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)


![2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271107.png)
![2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)